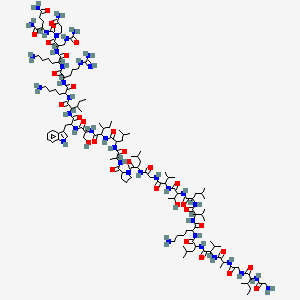
Apitoxin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Apitoxin, commonly known as bee venom, is a complex mixture of proteins and smaller molecules produced by honey bees. It is a cytotoxic and hemotoxic bitter colorless liquid that can cause local inflammation. The primary components of this compound include melittin, phospholipase A2, apamin, and various bioamines such as histamine and catecholamines .
准备方法
Synthetic Routes and Reaction Conditions
Apitoxin is typically collected from bees rather than synthesized chemically. The collection process involves stimulating bees to sting a collection device, which then captures the venom. This method ensures the preservation of the venom’s bioactive components .
Industrial Production Methods
In industrial settings, this compound is collected using specialized equipment that safely stimulates bees to release their venom. The venom is then purified and processed to remove impurities while maintaining its bioactivity. This process involves filtration, centrifugation, and lyophilization .
化学反应分析
Types of Reactions
Apitoxin undergoes various chemical reactions, including:
Oxidation: Melittin, a major component, can undergo oxidation, affecting its biological activity.
Hydrolysis: Phospholipase A2 catalyzes the hydrolysis of phospholipids, leading to cell membrane degradation.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide and other oxidizing agents can be used to study the oxidation of melittin.
Hydrolytic Conditions: Phospholipase A2 requires specific pH and temperature conditions to catalyze the hydrolysis of phospholipids.
Major Products Formed
Oxidation Products: Oxidized melittin derivatives.
Hydrolysis Products: Lysophospholipids and free fatty acids from the action of phospholipase A2.
科学研究应用
Apitoxin has a wide range of scientific research applications:
Chemistry: Used to study the effects of peptides and enzymes on cell membranes.
Biology: Investigated for its role in bee defense mechanisms and its effects on other organisms.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory, analgesic, antimicrobial, antiviral, neuroprotective, anti-arthritic, and anti-cancer activities
Industry: Utilized in the development of new pharmaceuticals and cosmetic products.
作用机制
Apitoxin exerts its effects through several mechanisms:
Melittin: Disrupts cell membranes by forming pores, leading to cell lysis.
Phospholipase A2: Hydrolyzes phospholipids in cell membranes, causing cell damage and inflammation.
Apamin: Blocks calcium-activated potassium channels, affecting nerve signal transmission.
Bioamines: Histamine and catecholamines contribute to the inflammatory response.
相似化合物的比较
Similar Compounds
Sea Nettle Toxin: Similar in its ability to cause local inflammation and cell damage.
Snake Venom: Contains phospholipase A2 and other enzymes that degrade cell membranes.
Scorpion Venom: Contains neurotoxins that affect ion channels.
Uniqueness
Apitoxin is unique due to its complex mixture of peptides, enzymes, and bioamines, which collectively contribute to its wide range of biological activities. Its primary component, melittin, is particularly notable for its potent membrane-disrupting properties .
属性
IUPAC Name |
2-[[[2-[[6-amino-2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[2-[[2-[[2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]propanoylamino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-(carbamoylamino)propanoyl]-(3-amino-3-oxopropyl)carbamoyl]amino]pentanediamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C129H224N38O31/c1-24-71(18)101(159-95(172)58-133)119(189)143-61-96(173)145-74(21)107(177)160-99(69(14)15)120(190)154-85(53-64(4)5)112(182)150-83(41-31-34-49-132)111(181)161-100(70(16)17)121(191)155-87(55-66(8)9)114(184)165-104(76(23)169)124(194)162-98(68(12)13)118(188)142-62-97(174)147-89(56-67(10)11)125(195)166-51-36-43-92(166)117(187)146-75(22)106(176)152-86(54-65(6)7)113(183)163-103(73(20)26-3)123(193)157-91(63-168)116(186)153-88(57-77-59-141-79-38-28-27-37-78(77)79)115(185)164-102(72(19)25-2)122(192)151-82(40-30-33-48-131)108(178)149-84(42-35-50-140-127(137)138)109(179)148-81(39-29-32-47-130)110(180)156-90(60-144-128(139)197)126(196)167(52-46-94(135)171)129(198)158-80(105(136)175)44-45-93(134)170/h27-28,37-38,59,64-76,80-92,98-104,141,168-169H,24-26,29-36,39-58,60-63,130-133H2,1-23H3,(H2,134,170)(H2,135,171)(H2,136,175)(H,142,188)(H,143,189)(H,145,173)(H,146,187)(H,147,174)(H,148,179)(H,149,178)(H,150,182)(H,151,192)(H,152,176)(H,153,186)(H,154,190)(H,155,191)(H,156,180)(H,157,193)(H,158,198)(H,159,172)(H,160,177)(H,161,181)(H,162,194)(H,163,183)(H,164,185)(H,165,184)(H4,137,138,140)(H3,139,144,197) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZEUTLIKVUEDLB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(CO)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CNC(=O)N)C(=O)N(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)N)NC(=O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C129H224N38O31 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2803.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91261-16-4 |
Source


|
| Record name | Apitoxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091261164 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

